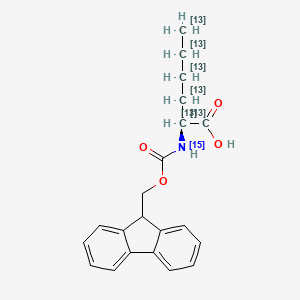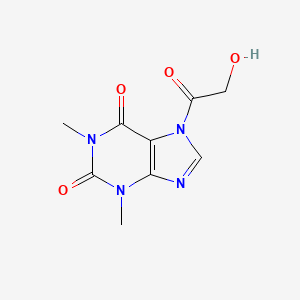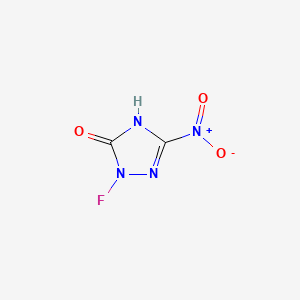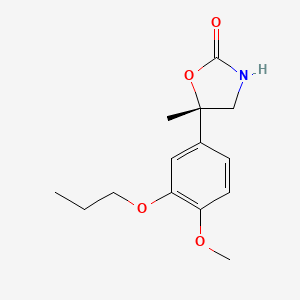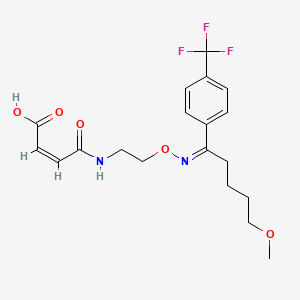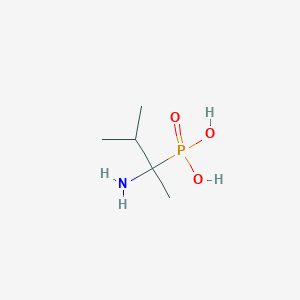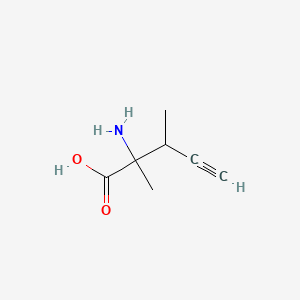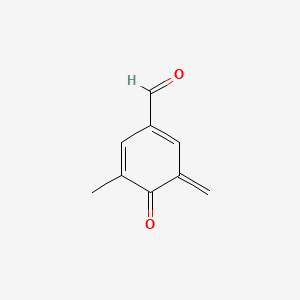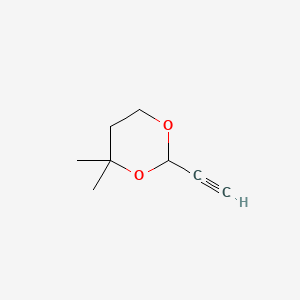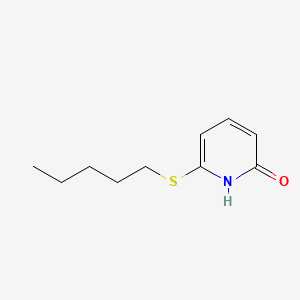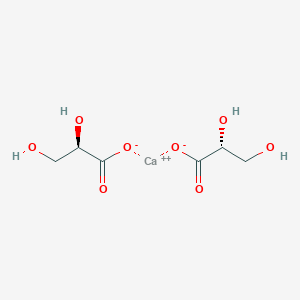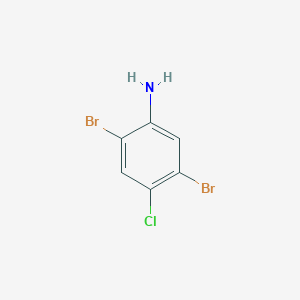![molecular formula C9H8O4 B13836598 (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S)-bicyclo[221]hepta-2,5-diene-2,3-dicarboxylic acid is a unique organic compound characterized by its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid typically involves Diels-Alder reactions. One common method is the reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct to yield the desired dicarboxylic acid. The reaction conditions often require controlled temperatures and the use of solvents like toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anhydrides, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid exerts its effects involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The rigid bicyclic framework also plays a role in determining the compound’s reactivity and specificity in different chemical and biological contexts.
Comparación Con Compuestos Similares
Similar Compounds
Norbornene: A related bicyclic compound with similar structural features but lacking the carboxylic acid groups.
Norbornadiene: Another bicyclic compound with a similar framework but different functional groups.
Maleic Anhydride: A precursor in the synthesis of (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, sharing some reactivity characteristics.
Uniqueness
The presence of two carboxylic acid groups in this compound distinguishes it from other similar compounds. This feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H8O4 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13)/t4-,5+ |
Clave InChI |
NRIMHVFWRMABGJ-SYDPRGILSA-N |
SMILES isomérico |
C1[C@@H]2C=C[C@H]1C(=C2C(=O)O)C(=O)O |
SMILES canónico |
C1C2C=CC1C(=C2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)
